2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolopyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine core is known to bind to certain active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Compared to other pyrazolopyrimidine derivatives, 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 5-tert-butyl-N-(3,5-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 5-tert-butyl-N-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine .
These compounds share the pyrazolopyrimidine core but differ in their substituents, leading to variations in their reactivity and biological activities.
Properties
Molecular Formula |
C27H30N4O2S |
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Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H30N4O2S/c1-6-33-21-14-12-20(13-15-21)28-23(32)17-34-24-16-22(27(3,4)5)29-26-25(18(2)30-31(24)26)19-10-8-7-9-11-19/h7-16H,6,17H2,1-5H3,(H,28,32) |
InChI Key |
QKQGNHWUQGTUOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)(C)C |
Origin of Product |
United States |
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